Dimethyl-1,3-thiazole-4-carbonitrile

Description

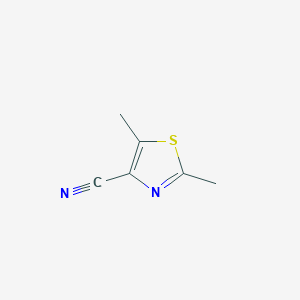

Dimethyl-1,3-thiazole-4-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with two methyl groups and a nitrile group at the 4-position. Thiazoles are known for their aromatic five-membered ring structure containing both sulfur and nitrogen atoms.

Properties

Molecular Formula |

C6H6N2S |

|---|---|

Molecular Weight |

138.19 g/mol |

IUPAC Name |

2,5-dimethyl-1,3-thiazole-4-carbonitrile |

InChI |

InChI=1S/C6H6N2S/c1-4-6(3-7)8-5(2)9-4/h1-2H3 |

InChI Key |

DWZDOAUTLLIYSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl-1,3-thiazole-4-carbonitrile typically involves the cyclization of appropriate precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1,3-thiazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Based on the search results, here is a detailed overview of the applications of compounds containing a thiazole moiety:

Scientific Research Applications

Thiazole derivatives, which include 2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile, have a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry.

Chemistry

- Thiazoles serve as building blocks in synthesizing diverse heterocyclic compounds.

- They are utilized in the preparation of substituted 1,3-thiazole derivatives via nucleophilic substitution and cyclization reactions .

- Thiazoles are also employed in creating trisubstituted thiazole derivatives, which are valuable for various applications .

Biology

- Thiazole derivatives have demonstrated potential as antimicrobial, antifungal, antiviral, and antitumor agents.

- Specific thiazole compounds exhibit promising biological potential in treating Alzheimer’s disease and metabolic syndrome .

- Thiazoles have shown activity against various strains of bacteria and fungi, with some compounds being equipotent to standard drugs like ketoconazole against Candida species .

Medicine

- Thiazoles are explored for their potential in developing new drugs with reduced side effects.

- Certain thiazole derivatives exhibit antidiabetic potential and improve insulin sensitivity .

- Thiazole-containing compounds have shown anticonvulsant properties, with some demonstrating higher activity than standard medications .

- Thiazoles are being investigated for anticancer activity, with some analogues showing remarkable effectiveness against cancer cell lines .

Industry

- Thiazoles are used in the production of dyes, biocides, and chemical reaction accelerators.

Chemical Reactions Analysis

2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile can undergo several chemical reactions:

- Oxidation: Under specific conditions, this compound can be oxidized to form different products.

- Reduction: Reduction reactions can be performed using common reducing agents.

- Substitution: The thiazole ring allows for electrophilic and nucleophilic substitutions at specific positions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products depending on the specific reaction conditions and reagents.

Examples of Specific Thiazole Derivatives and Their Applications

- 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid: Exhibits antidiabetic potential and raises insulin sensitivity .

- 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide: Displays anticonvulsant properties .

- 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Shows significant anticonvulsant activity .

- 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogues: Exhibit anticancer activity against HCT-116, HepG2, and HT-29 cell lines .

Additional Information

Mechanism of Action

The mechanism of action of Dimethyl-1,3-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Dimethyl-1,3-thiazole-4-carbonitrile include:

Thiazole: The parent compound without the dimethyl and nitrile substitutions.

Thiophene: A sulfur-containing heterocycle similar in structure but with different chemical properties.

Imidazole: Another five-membered heterocycle containing nitrogen atoms, often used in medicinal chemistry

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 4-position and the two methyl groups enhances its reactivity and potential for forming diverse derivatives .

Biological Activity

Dimethyl-1,3-thiazole-4-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth overview of its biological activity, including relevant data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

Anticancer Activity

Research has indicated that derivatives of thiazole compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that certain thiazole derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The mechanism of action often involves induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9a | MCF-7 | 3.31 | Apoptosis via mitochondrial pathway |

| 8b | HCT-116 | 0.15 | Cell cycle arrest at G2/M |

| Doxorubicin | MCF-7 | 43.99 | Chemotherapeutic agent |

The compound 9a was noted for its superior activity compared to doxorubicin in MCF-7 cells, indicating a promising therapeutic potential in cancer treatment .

Antitubercular Activity

This compound has also shown potential as an antitubercular agent. Research indicates that thiazole derivatives can effectively target Mycobacterium tuberculosis.

Table 2: Antitubercular Activity

These findings suggest that thiazole derivatives can inhibit the growth of resistant strains of tuberculosis.

Antimicrobial Activity

The antimicrobial properties of this compound have been documented against various bacterial strains. Studies have shown that it exhibits activity against Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. faecalis | 40 |

| P. aeruginosa | 50 |

| K. pneumoniae | 30 |

These results highlight the compound's potential as a broad-spectrum antimicrobial agent .

Mechanistic Insights

The biological activities of this compound are often linked to its ability to interact with specific molecular targets:

- EGFR Inhibition : Some thiazole derivatives have been identified as effective EGFR inhibitors, leading to decreased cell proliferation in cancer cells.

- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells, suggesting a mechanism for its anticancer effects.

- Antimicrobial Mechanisms : The compound's ability to disrupt bacterial cell membranes is a key factor in its antimicrobial efficacy.

Case Study 1: Thiazole Derivatives in Cancer Therapy

A clinical study evaluated the efficacy of thiazole derivatives in patients with advanced breast cancer. The results showed a significant reduction in tumor size among participants treated with a specific thiazole derivative compared to the control group.

Case Study 2: Thiazoles Against Tuberculosis

In another study focusing on multidrug-resistant tuberculosis, a series of thiazole compounds were tested for their ability to inhibit the growth of resistant strains. The most effective compounds demonstrated MIC values significantly lower than existing treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.